Hydralazine

Beschreibung

Originally developed in the 1950s as a malaria treatment, this compound showed antihypertensive ability and was soon repurposed. This compound is a hydrazine derivative vasodilator used alone or as adjunct therapy in the treatment of hypertension and only as adjunct therapy in the treatment of heart failure. This compound is no longer a first line therapy for these indications since the development of newer antihypertensive medications. this compound hydrochloride was FDA approved on 15 January 1953.

This compound is an Arteriolar Vasodilator. The physiologic effect of this compound is by means of Arteriolar Vasodilation.

This compound is a commonly used oral antihypertensive agent that acts by inducing peripheral vasodilation. This compound has been linked to several forms of acute liver injury as well as a lupus-like syndrome.

This compound has been reported in Achillea pseudopectinata with data available.

This compound is a phthalazine derivative with antihypertensive effects. This compound exerts its vasodilatory effects through modification of the contractile state of arterial vascular smooth muscle by altering intracellular calcium release, and interfering with smooth muscle cell calcium influx. This agent also causes inhibition of phosphorylation of myosin protein or chelation of trace metals required for smooth muscle contraction, thereby resulting in an increase in heart rate, stroke volume and cardiac output.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and is indicated for hypertension and has 18 investigational indications.

A direct-acting vasodilator that is used as an antihypertensive agent.

See also: this compound Hydrochloride (active moiety of); Dithis compound (narrower).

Structure

3D Structure

Eigenschaften

IUPAC Name |

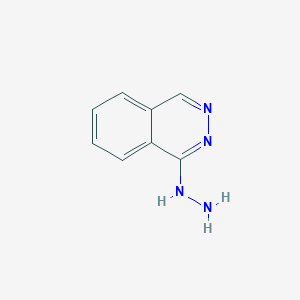

phthalazin-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTUSVTUFVMDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304-20-1 (mono-hydrochloride) | |

| Record name | Hydralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023129 | |

| Record name | Hydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1mg/mL, 2.61e+00 g/L | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-54-4 | |

| Record name | Hydralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydralazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NAK24LS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172-173 °C, 172 - 173 °C | |

| Record name | Hydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Hydralazine on Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine is a direct-acting vasodilator that has been in clinical use for the management of hypertension and heart failure for decades. Despite its long-standing application, the precise molecular mechanisms underlying its action on vascular smooth muscle (VSM) have been a subject of extensive research and debate. This technical guide synthesizes current understanding, focusing on the core signaling pathways, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects. The primary mechanism of this compound-induced vasodilation involves the inhibition of intracellular calcium release from the sarcoplasmic reticulum, though contributions from potassium channel activation and modulation of endothelial-derived factors are also evident.

Core Mechanisms of Action

This compound exerts its vasodilatory effect predominantly through direct action on arterial smooth muscle cells, with a lesser effect on venous capacitance vessels. This arterial selectivity contributes to its hemodynamic profile of reducing peripheral resistance and afterload.[1][2][3] The core mechanisms can be categorized into several interconnected pathways.

Inhibition of Intracellular Calcium Mobilization

The cornerstone of this compound's action is its ability to interfere with calcium (Ca²⁺) homeostasis within VSM cells.[4][5] Contraction of VSM is critically dependent on the elevation of cytosolic Ca²⁺, which binds to calmodulin, activating myosin light chain kinase (MLCK) and leading to actin-myosin cross-bridge cycling. This compound disrupts this process primarily by:

-

Inhibiting IP₃-Induced Ca²⁺ Release: The most widely accepted mechanism is that this compound inhibits the inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum (SR).[1][2][4][6][7][8] Agonists like phenylephrine (B352888) bind to G-protein coupled receptors, activating phospholipase C to produce IP₃. IP₃ then binds to its receptors on the SR membrane, opening Ca²⁺ channels. This compound appears to directly interfere with this step, reducing the amount of Ca²⁺ available for contraction.[8][9] Studies on permeabilized rabbit aorta and pulmonary artery have shown that this compound is more potent at inhibiting IP₃-evoked contractions than those induced by caffeine, suggesting a specific action on the IP₃ receptor pathway.[8]

-

Inhibition of Myosin Light Chain Phosphorylation: By limiting the increase in cytosolic Ca²⁺, this compound consequently leads to a reduction in the phosphorylation of the 20,000-dalton myosin P-light chains, a step considered obligatory for muscle contraction.[10] Early studies using myofibrils from bovine carotid arteries demonstrated that this compound inhibits a Ca²⁺-dependent ATPase and the associated phosphorylation of these light chains.[10]

Modulation of Potassium Channels

There is evidence suggesting that this compound may also cause vasodilation by opening potassium (K⁺) channels in the VSM cell membrane.[1]

-

Opening of Ca²⁺-Activated Potassium (BK_Ca) Channels: Some studies propose that this compound opens high-conductance Ca²⁺-activated K⁺ channels (BK_Ca).[11] Opening these channels would lead to K⁺ efflux, causing membrane hyperpolarization. This hyperpolarization would close voltage-gated L-type Ca²⁺ channels, reducing Ca²⁺ influx and promoting relaxation.[1][12] Experiments on porcine coronary arteries showed that the vasodilatory effect of this compound was significantly reduced by BK_Ca channel blockers like iberiotoxin.[11]

However, this mechanism remains controversial. Other studies, particularly on rabbit aorta, found no significant effect of this compound on membrane potential or K⁺ currents at concentrations that cause vasodilation, challenging the universal applicability of the K⁺ channel opening hypothesis.[2][8][13]

Endothelium-Dependent Mechanisms

While considered a direct VSM relaxant, some effects of this compound, particularly at lower, more clinically relevant concentrations (<10 μM), appear to be dependent on an intact endothelium.[3][14]

-

Prostacyclin (PGI₂) Pathway: In mesenteric resistance arteries from pregnant rats, this compound-induced relaxation was found to be mediated by the release of prostacyclin from the endothelium.[14] This effect was abolished by endothelial denudation, cyclooxygenase (COX) inhibitors, and prostacyclin receptor antagonists.[14]

-

Nitric Oxide (NO) and cGMP Pathway: The role of nitric oxide (NO) is less clear. While some reports suggest this compound may increase the bioavailability of NO and stimulate cGMP production,[1][7] other studies have found its vasodilatory action to be independent of the NO-cGMP pathway.[15][16] For instance, in porcine coronary arteries, this compound-induced relaxation was not blocked by NO synthase inhibitors.[15]

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways involved in this compound's mechanism of action.

References

- 1. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Mechanisms of this compound induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Mechanism of action of this compound on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brainkart.com [brainkart.com]

- 13. Mechanisms of this compound induced... preview & related info | Mendeley [mendeley.com]

- 14. Mechanism of this compound-induced relaxation in resistance arteries during pregnancy: this compound induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on endothelium-dependent vasorelaxation by this compound in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vitro Antioxidant Properties of Hydralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine, a long-established peripheral vasodilator, has garnered significant attention for its potential therapeutic applications beyond blood pressure regulation. A growing body of evidence from in vitro studies highlights its potent antioxidant capabilities. This technical guide provides an in-depth examination of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative findings, and offering comprehensive experimental protocols for its evaluation. The guide also visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound's Antioxidant Potential

Initially developed for the treatment of hypertension, this compound's clinical utility has been well-documented.[1][2][3] However, recent preclinical research has revealed that its therapeutic effects may be, in part, attributable to significant antioxidant and anti-inflammatory activities.[1][2][3][4] this compound has been shown to be an efficient scavenger of reactive oxygen species (ROS) and an inhibitor of enzymes responsible for generating oxidative stress.[5][6] These properties suggest that this compound could be repurposed for conditions where oxidative stress is a key pathological driver, such as cardiovascular and renal diseases.[1][2][7] This guide focuses exclusively on the in vitro evidence that forms the basis for these novel therapeutic hypotheses.

Mechanisms of Antioxidant Action

In vitro studies have elucidated several mechanisms through which this compound exerts its antioxidant effects:

-

Direct Radical Scavenging: this compound can directly scavenge harmful free radicals. It is a potent inhibitor of peroxynitrite formation and also effectively scavenges superoxide (B77818) radicals (O₂⁻).[4][5][6] This direct scavenging activity helps to reduce the overall burden of oxidative stress in a cellular environment.

-

Enzyme Inhibition: A primary mechanism of this compound's antioxidant action is the inhibition of key enzymes that produce ROS. It has been shown to inhibit superoxide generation from xanthine (B1682287) oxidase (XO) and NADPH oxidase.[1][2][5]

-

Modulation of Inflammatory Pathways: this compound can attenuate inflammation by inhibiting the gene expression and synthesis of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][5] This leads to a reduction in the generation of reactive nitrogen species (RNS) and prostaglandins.

-

Activation of the Nrf2/ARE Pathway: this compound has been identified as a reactivator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[8] This pathway is a critical cellular defense mechanism against oxidative stress. By promoting the translocation of Nrf2 to the nucleus, this compound boosts the expression of a suite of antioxidant and cytoprotective genes.[8]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects in various in vitro antioxidant and related assays.

| Assay / Cellular Model | This compound Concentration | Observed Effect | Reference(s) |

| ROS Production (Murine Peritoneal Macrophages) | 0.1-10 mM | Inhibition of both extracellular and intracellular ROS production. | [5] |

| Superoxide Radical (O₂⁻) Generation (XO & NADPH Oxidase) | 0.1-10 mM | Inhibition of superoxide generation. | [5] |

| Nitric Oxide (NO) Generation (Murine Peritoneal Macrophages) | 0.1-10 mM | Significant reduction via inhibition of NOS-2 gene expression. | [5] |

| COX-2 Gene Expression (Murine Peritoneal Macrophages) | 1-10 mM | Effective blockage of gene expression and subsequent PGE₂ synthesis. | [5] |

| Cytotoxicity (LC50) (Isolated Rat Hepatocytes, 2h) | 8 mM | Baseline cytotoxicity without external oxidative stress. | [9][10] |

| Cytotoxicity (LC50) with H₂O₂ (Rat Hepatocytes) | 2 mM | 4-fold increase in susceptibility to this compound-induced cytotoxicity. | [9][10] |

| Cytotoxicity (LC50) with Peroxidase/H₂O₂ (Rat Hepatocytes) | 0.1 mM | 80-fold increase in susceptibility, mediated by lipid peroxidation. | [9][10] |

| Nrf2/ARE Pathway Activation (Lens Epithelial Cells) | 20 µM | Non-toxic concentration that promoted cell survival and Nrf2 activation. | [8] |

Key Signaling and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for comprehension and replication. The following diagrams were generated using Graphviz to illustrate these processes.

Caption: General workflow for in vitro radical scavenging assays.

Caption: this compound's primary antioxidant and anti-inflammatory mechanisms.

Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.

Detailed Experimental Protocols

The following sections provide standardized protocols for key in vitro assays used to characterize the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from violet to yellow.[11][12][13]

-

Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at 517 nm.[13]

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store this solution in an amber bottle at 4°C.[11][12][14] Before use, dilute the stock to achieve an absorbance of approximately 1.0 at 517 nm.[12]

-

This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Perform serial dilutions to obtain a range of test concentrations.

-

Standard: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox for comparison.[11]

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the various concentrations of this compound solution, standard, or solvent (for control) to the wells of a 96-well microplate.[11]

-

Add 180 µL of the DPPH working solution to all wells.[11]

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11][12]

-

Measure the absorbance at 517 nm using a microplate reader.[11][12]

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance with the this compound solution.[11]

-

Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the corresponding sample concentrations.[11][12]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[15]

-

Principle: The scavenging of the ABTS•+ radical cation by the sample is measured as a decrease in absorbance at 734 nm.[11][16]

-

Reagent Preparation:

-

ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[11][17]

-

ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11][17]

-

This compound and Standard Solutions: Prepare as described for the DPPH assay. Trolox is the most common standard for this assay, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the various concentrations of this compound solution, standard, or solvent to the wells of a 96-well microplate.[11]

-

Add 190 µL of the ABTS•+ working solution to all wells.[11]

-

Incubate at room temperature for approximately 6-7 minutes.[11][17]

-

Measure the absorbance at 734 nm using a microplate reader.[11]

-

-

Calculation:

Cellular ROS Production Assay

This assay measures the ability of this compound to inhibit the production of intracellular or extracellular ROS in a cell-based model, often using inflammatory cells like macrophages stimulated to produce an oxidative burst.

-

Principle: A fluorescent or chemiluminescent probe (e.g., Dichlorofluorescin diacetate (DCFH-DA) for intracellular ROS, or Lucigenin for superoxide) is used to detect ROS. The reduction in signal in the presence of this compound indicates its antioxidant effect.[4]

-

General Protocol Outline:

-

Cell Culture: Culture an appropriate cell line (e.g., murine peritoneal macrophages) under standard conditions.[5]

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulation: Induce ROS production by adding a stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)).

-

Probe Loading: Add the ROS-sensitive probe (e.g., DCFH-DA).

-

Measurement: Measure the fluorescence or chemiluminescence signal over time using a plate reader.

-

Data Analysis: Compare the signal from this compound-treated cells to untreated (but stimulated) control cells to determine the percentage of ROS inhibition.

-

Conclusion

The in vitro evidence strongly supports the classification of this compound as a potent antioxidant agent. Its multifaceted mechanisms, including direct radical scavenging, inhibition of pro-oxidant enzymes, and activation of the endogenous Nrf2 antioxidant defense pathway, make it a compelling candidate for further investigation in diseases characterized by oxidative stress. The protocols and data summarized in this guide provide a solid foundation for researchers aiming to explore and validate the antioxidant properties of this compound and its derivatives in various experimental models.

References

- 1. mdpi.com [mdpi.com]

- 2. Potential Impacts of this compound as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a powerful inhibitor of peroxynitrite formation as a possible explanation for its beneficial effects on prognosis in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant activity and inhibitory effects of this compound on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The oxidative stress concept of nitrate tolerance and the antioxidant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Potential Impacts of this compound as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Accelerated cytotoxic mechanism screening of this compound using an in vitro hepatocyte inflammatory cell peroxidase model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

Hydralazine as a Prolyl Hydroxylase Domain (PHD) Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Hydralazine, a well-established antihypertensive medication, exhibits a significant secondary mechanism of action as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to hypoxia. The subsequent activation of HIF-1α signaling pathways triggers a cascade of downstream effects, most notably the upregulation of vascular endothelial growth factor (VEGF) and the promotion of angiogenesis. This technical guide provides an in-depth overview of the core principles of this compound's action on PHDs, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Mechanism of Action: Iron Chelation

The primary proposed mechanism for this compound's inhibition of PHD enzymes is through the chelation of ferrous iron (Fe²⁺), a critical cofactor for PHD enzymatic activity. PHDs require Fe²⁺ at their active site to catalyze the hydroxylation of proline residues on HIF-1α. By binding to and sequestering this iron, this compound effectively inactivates the enzyme, preventing the degradation of HIF-1α. Evidence suggests that exogenous free iron can reverse the HIF-1α-inducing effects of this compound, supporting the iron chelation hypothesis.[1]

Quantitative Data: Dose-Dependent Inhibition

While specific IC50 values for this compound against individual PHD isoforms (PHD1, PHD2, and PHD3) are not extensively reported in publicly available literature, studies have consistently demonstrated a dose-dependent inhibition of PHD activity. Inhibition of PHD activity has been observed to begin at concentrations as low as 50 μmol/L, with a 10% inhibition of PHD activity noted in a HIF–VHL capture assay at this concentration.[1] The pro-angiogenic and HIF-stabilizing effects of this compound are also dose-dependent, with significant induction of HIF-1α and its downstream targets observed in various cell lines at concentrations ranging from 50 to 500 μmol/L.[2]

| Parameter | Concentration | Effect | Reference |

| PHD Activity Inhibition | 50 µmol/L | 10% inhibition in HIF-VHL capture assay | [1] |

| HIF-1α Induction | 50 - 500 µmol/L | Dose-dependent increase in HIF-1α protein levels | [2] |

| VEGF Expression | Not specified | Upregulation following HIF-1α stabilization | [2] |

Note: The precise IC50 values can vary depending on the specific assay conditions, including the concentrations of iron and other co-factors.

Signaling Pathway

The inhibition of PHD by this compound initiates a well-defined signaling cascade. Under normoxic conditions, PHD enzymes hydroxylate proline residues on the HIF-1α subunit, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHD, this compound allows HIF-1α to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus. In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β subunit (also known as ARNT). This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is VEGF, which plays a crucial role in angiogenesis.

References

Beyond Blood Pressure: An In-depth Technical Guide to the Non-Vasodilatory Molecular Targets of Hydralazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine, a phthalazine (B143731) derivative, has been a long-standing therapeutic option for hypertension due to its potent vasodilatory effects. However, a growing body of evidence reveals a fascinating and complex polypharmacology for this molecule, extending far beyond its influence on vascular smooth muscle. This technical guide delves into the molecular targets of this compound that are independent of its vasodilatory mechanism, providing a comprehensive overview for researchers and drug development professionals. We will explore its activities as a DNA methyltransferase inhibitor, a prolyl hydroxylase inhibitor, a scavenger of reactive carbonyl species, and an immunomodulatory agent. This guide will present quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved, offering a valuable resource for further investigation and potential therapeutic repositioning of this established drug.

Introduction

For decades, the clinical utility of this compound has been primarily attributed to its ability to relax arterial smooth muscle, thereby reducing peripheral resistance and lowering blood pressure. The canonical mechanism involves the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. While effective, this action is often accompanied by reflex tachycardia and fluid retention, necessitating combination therapy.

Recent research has unveiled a more nuanced and multifaceted molecular profile for this compound. These "off-target" effects are not merely pharmacological curiosities but represent potential avenues for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide will systematically explore these non-vasodilatory molecular targets, providing the technical details necessary for their study and potential exploitation.

DNA Methyltransferase Inhibition

This compound has emerged as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[1] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, this compound can lead to the re-expression of these silenced genes, suggesting its potential as an epigenetic modifying agent in oncology.[2][3]

Quantitative Data: DNMT Inhibition

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DNMT) | 2 µM | In vitro enzyme assay | [4] |

| EC50 (MAPK inhibition leading to decreased DNMT expression) | 2.96 µM | Jurkat cells | [4] |

Experimental Protocol: In Vitro DNMT Activity Assay

This protocol describes a common method to assess the inhibitory effect of this compound on DNMT activity.[5][6][7]

Materials:

-

Recombinant human DNMT1 enzyme

-

This compound hydrochloride

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

Poly(dI-dC)·poly(dI-dC) DNA substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 5 mM DTT)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

3MM filter paper discs

-

Washing buffers (e.g., 5% trichloroacetic acid, 70% ethanol)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, poly(dI-dC)·poly(dI-dC) DNA substrate, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding recombinant DNMT1 enzyme and ³H-SAM.

-

Incubate the reaction at 37°C for 1 hour.

-

Spot an aliquot of the reaction mixture onto 3MM filter paper discs.

-

Wash the filter discs sequentially with ice-cold 5% trichloroacetic acid (3 times), 70% ethanol (B145695) (2 times), and 100% ethanol (1 time) to remove unincorporated ³H-SAM.

-

Dry the filter discs completely.

-

Place the dry discs in scintillation vials with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of DNMT activity for each this compound concentration relative to the vehicle control.

Signaling Pathway: DNA Methylation and Gene Silencing

References

- 1. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]

- 2. Proteomics Analysis of Carbonylation - Creative Proteomics [creative-proteomics.com]

- 3. This compound‐Induced Lupus Erythematosus: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DMB (DNMT-magnetic beads) assay: measuring DNA methyltransferase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Epigenetic Modifications Induced by Hydralazine in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine, a well-established antihypertensive medication, has garnered significant attention for its role as a non-nucleoside DNA methyltransferase (DNMT) inhibitor. This activity allows it to reverse aberrant hypermethylation of CpG islands in gene promoter regions, a common epigenetic alteration in cancer that leads to the silencing of tumor suppressor genes. By inhibiting DNA methylation, this compound can reactivate the expression of these crucial genes, leading to anti-neoplastic effects in various cancer cell lines. This technical guide provides an in-depth overview of the epigenetic modifications induced by this compound in cell culture, including its mechanism of action, quantitative effects on cancer cells, and detailed experimental protocols.

Mechanism of Action: Inhibition of DNA Methylation

This compound's primary epigenetic effect stems from its ability to inhibit the activity of DNA methyltransferases, particularly DNMT1, the enzyme responsible for maintaining methylation patterns during DNA replication, and the de novo methyltransferases DNMT3a and DNMT3b.[1][2][3] The proposed mechanism involves the interaction of this compound's nitrogen atoms with key residues in the active site of DNMTs.[4] This inhibition leads to a passive demethylation of the genome as cells divide.

Furthermore, studies have indicated that this compound can also downregulate the expression of DNMT1 and DNMT3a at the mRNA and protein levels.[1][2] One proposed upstream mechanism for this downregulation is the inhibition of the extracellular signal-regulated kinase (ERK) pathway signaling.[5] By interfering with this pathway, this compound reduces the expression of DNMTs, contributing to its overall demethylating effect.

The consequence of DNMT inhibition is the re-expression of tumor suppressor genes silenced by promoter hypermethylation. This has been observed for a variety of genes critical for cell cycle control, apoptosis, and DNA repair, including p16, RARβ, and GSTP1.[2][3]

Quantitative Data on this compound's Effects in Cell Culture

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the scientific literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50/EC50 Values)

| Cell Line | Cancer Type | IC50/EC50 (µM) | Exposure Time (hours) | Reference |

| LNCaP | Prostate Cancer | 63 | 72 | [6] |

| DU145 | Prostate Cancer | 30 | 72 | [6] |

| bEnd.3 | Brain Endothelial | 200 | 24 | [7] |

| MCF-7 (Wild-Type) | Breast Cancer | 165.1 | 72 | [8] |

Table 2: Effect of this compound on DNMT Expression and Activity

| Cell Line | DNMTs Affected | Effect | This compound Concentration (µM) | Duration | Reference |

| DU145, PC-3 | DNMT1, DNMT3a, DNMT3b (mRNA) | Decrease | 20 and 40 | Not Specified | [6] |

| LNCaP | DNMT1, DNMT3a (mRNA) | Decrease | 40 | Not Specified | [6] |

| All Prostate Cancer Cell Lines Tested | DNMT1 (protein) | Decrease | Not Specified | Not Specified | [6] |

| MCF-7 | DNMT1, DNMT3a (mRNA) | Decrease | 10 | 24 hours | [2] |

| Jurkat (Leukemic T cells) | DNMT1 (protein) | Decrease | High doses | 48 hours | [1] |

| MCF-7/Adr | DNMT activity | 30% Decrease | 10 | 4 days | [3] |

Table 3: Gene Demethylation and Re-expression Induced by this compound

| Cell Line | Gene(s) Demethylated and Re-expressed | Reference |

| Prostate Cancer (DU145) | GSTP1, BCL2, CCND2, Androgen Receptor | [6] |

| MDA-231 (Breast), T24 (Bladder), MCF-7 (Breast) | ER, p16, RARβ | [2] |

| Cervical Cancer | APC, MGMT, ER, GSTP1, DAPK, RARβ, FHIT, p16 | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Demethylation

The following diagram illustrates the proposed signaling pathway through which this compound leads to DNA demethylation and re-expression of tumor suppressor genes.

Experimental Workflow for Assessing this compound's Epigenetic Effects

This diagram outlines a typical experimental workflow to investigate the epigenetic modifications induced by this compound in a cell culture model.

References

- 1. The antihypertensive drug this compound activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A phase I study of this compound to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-neoplastic properties of this compound in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Synergistic combination of doxorubicin with this compound, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]

Hydralazine's Impact on Intracellular Calcium Release Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine is a direct-acting vasodilator that has been used for decades in the treatment of hypertension and heart failure. Its primary mechanism of action involves the relaxation of arterial smooth muscle, a process intricately linked to the regulation of intracellular calcium ([Ca²⁺]i) concentrations. This technical guide provides an in-depth exploration of this compound's effects on the core mechanisms of intracellular calcium release, with a focus on its interaction with inositol (B14025) 1,4,5-trisphosphate (IP₃)-mediated and ryanodine (B192298) receptor (RyR)-mediated pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of IP₃-Mediated Calcium Release

The predominant mechanism by which this compound exerts its vasodilatory effect is through the inhibition of IP₃-dependent calcium release from the sarcoplasmic reticulum (SR) in vascular smooth muscle cells.[1][2][3] Agonist stimulation of G-protein coupled receptors on the surface of these cells activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate IP₃ and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R) on the SR membrane, triggering the release of stored Ca²⁺ into the cytoplasm. This rise in cytosolic Ca²⁺ is a critical step in the initiation of smooth muscle contraction.

This compound intervenes in this pathway by directly or indirectly inhibiting the IP₃R, thereby attenuating the release of Ca²⁺ from the SR and promoting vasorelaxation.[2][3]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on vascular smooth muscle and intracellular calcium signaling.

| Parameter | Value | Experimental Model | Agonist | Reference |

| EC₅₀ for Vasorelaxation | 17 µM | Rabbit isolated aorta | Phenylephrine (B352888) | [3] |

| EC₅₀ for Vasorelaxation | 3.6 ± 0.3 μM | Isolated mesenteric resistance arteries from pregnant rats | Phenylephrine | [4] |

| IC₅₀ for Ca²⁺-dependent ATPase | 20 µM | Myofibrils from bovine carotid arteries | - |

Table 1: Potency of this compound in Functional Assays

| Experimental Condition | This compound Concentration | Observed Effect | Experimental Model | Reference |

| Phenylephrine-induced contraction | 1 µM | 39% decrease in tension | Rat caudal artery | [1] |

| K⁺-induced contraction | 1 µM | 34% relaxation | Rat caudal artery | [1] |

| Phasic contractile response to norepinephrine | 5 x 10⁻⁴ M | 20% depression | Isolated rat tail artery | [5] |

| Maximal contraction to BaCl₂ | 5 x 10⁻⁴ M | 87% depression | Isolated rat tail artery | [5] |

| Intracellular Ca²⁺ transients and SR Ca²⁺ content | 10 and 30 µM | Increased | HL-1 cardiomyocytes | [6] |

Table 2: Effects of this compound on Contraction and Calcium Levels

Signaling Pathways and Experimental Workflows

This compound's Inhibition of IP₃-Mediated Calcium Release

The following diagram illustrates the signaling pathway leading to IP₃-mediated Ca²⁺ release and the point of intervention by this compound.

Caption: this compound inhibits IP₃-receptor mediated Ca²⁺ release.

Experimental Workflow for Measuring Vasorelaxation

This diagram outlines a typical experimental workflow to assess the vasodilatory effect of this compound on isolated arterial rings.

Caption: Workflow for assessing this compound-induced vasorelaxation.

Experimental Protocols

Measurement of Vasorelaxation in Isolated Arterial Rings

This protocol is adapted from studies investigating the effects of this compound on phenylephrine-contracted rabbit aorta.[3]

a. Tissue Preparation:

-

Humanely euthanize a New Zealand White rabbit.

-

Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Carefully remove adherent connective tissue and fat.

-

Cut the aorta into rings of 3-4 mm in width.

b. Isometric Tension Recording:

-

Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing K-H solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Connect one hook to a fixed support and the other to an isometric force transducer.

-

Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Induce a stable contraction with an EC₈₀ concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction is stable, add this compound in a cumulative manner (e.g., 10⁻⁸ to 10⁻⁴ M), allowing the response to stabilize between additions.

-

Record the changes in isometric tension. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol provides a general method for measuring changes in [Ca²⁺]i in cultured vascular smooth muscle cells.

a. Cell Culture and Dye Loading:

-

Culture vascular smooth muscle cells (e.g., A7r5 cells) on glass coverslips in appropriate growth medium until they reach 70-80% confluency.

-

Wash the cells twice with a HEPES-buffered saline solution (HBS; in mM: NaCl 137, KCl 5.4, CaCl₂ 1.3, MgCl₂ 0.8, NaH₂PO₄ 0.4, HEPES 10, glucose 5.5; pH 7.4).

-

Incubate the cells with 5 µM Fura-2 AM in HBS for 45-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBS to remove extracellular dye and allow for de-esterification for at least 20 minutes at room temperature.

b. Fluorescence Microscopy:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380) for 2-3 minutes.

-

Stimulate the cells with an agonist (e.g., phenylephrine) to induce a Ca²⁺ response.

-

After the agonist-induced Ca²⁺ transient, perfuse the cells with a solution containing this compound and re-stimulate with the agonist to observe the effect of this compound.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.

Other Potential Mechanisms of Action

While the inhibition of IP₃-mediated Ca²⁺ release is the primary mechanism, other actions of this compound may contribute to its overall effect on intracellular calcium homeostasis.

-

Ryanodine Receptors (RyRs): Some studies suggest that this compound may also have a minor inhibitory effect on caffeine-induced Ca²⁺ release, which is mediated by RyRs.[3] However, this effect is less pronounced compared to its impact on IP₃Rs.[2]

-

SERCA Pump: In cardiac myocytes, this compound has been shown to increase the expression and activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[6] This would enhance the re-uptake of Ca²⁺ into the SR, contributing to lower cytosolic Ca²⁺ levels and promoting relaxation.

-

Potassium Channels: There is evidence that this compound may open high-conductance Ca²⁺-activated K⁺ (BKCa) channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx.[1]

-

Nitric Oxide (NO) and cGMP: The involvement of the NO-cGMP pathway in this compound's action is debated, with some studies suggesting a potential role and others indicating its effects are independent of this pathway.

Conclusion

This compound's primary impact on intracellular calcium release mechanisms is the inhibition of IP₃-dependent Ca²⁺ release from the sarcoplasmic reticulum in vascular smooth muscle cells. This action is central to its vasodilatory properties. While other mechanisms, such as modulation of RyRs, SERCA activity, and ion channels, may play a supporting role, the blockade of the IP₃ signaling pathway remains the most well-established and significant contributor to its therapeutic effect. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuanced pharmacology of this compound and the development of novel therapeutics targeting intracellular calcium signaling.

References

- 1. Effect of this compound on tension and membrane potential in the rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of this compound induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of this compound-induced relaxation in resistance arteries during pregnancy: this compound induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of this compound-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-induced promoter demethylation enhances sarcoplasmic reticulum Ca2+ -ATPase and calcium homeostasis in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Hydralazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine, a long-established antihypertensive medication, is gaining renewed attention for its potential anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound across various disease models. It summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic repurposing of this compound for inflammatory conditions.

Introduction

Beyond its well-documented vasodilatory effects, emerging evidence suggests that this compound possesses significant immunomodulatory and anti-inflammatory capabilities. These effects are attributed to its influence on key signaling pathways, including PI3K/Akt, TLR4/NF-κB, and Nrf2, as well as its role as a DNA methyltransferase inhibitor. This guide delves into the preclinical evidence supporting the anti-inflammatory role of this compound in various disease models, providing a foundation for future research and therapeutic development.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the quantitative outcomes of this compound treatment in various preclinical models of inflammatory diseases.

Table 1: Effect of this compound on Survival Rates in Disease Models

| Disease Model | Species | This compound Dose | Control Survival Rate | This compound Survival Rate | Citation |

| Sepsis (CLP) | Rat | 1 mg/kg, s.c. | 50% | 90% | [1] |

| Sepsis (LPS-induced) | Mouse | 5 and 10 mg/kg | 20% | 90% | [2] |

| Abdominal Aortic Aneurysm | Mouse | 24 mg/kg/day | 60% | 100% | [2] |

Table 2: Effect of this compound on Disease-Specific Pathological Markers

| Disease Model | Species | This compound Dose | Pathological Marker | Control Group | This compound Group | Citation |

| Abdominal Aortic Aneurysm | Mouse | 24 mg/kg/day | AAA Incidence | 80% | 20% | [2] |

| Myocardial Ischemia/Reperfusion | Rat | 10-30 mg/kg | Myocardial Infarct Size (% of LV) | 54.1 ± 4.9% | 29.6 ± 6.5% | [3] |

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels

| Disease Model | Species | This compound Dose | Cytokine | Control Group (pg/mL or relative units) | This compound Group (pg/mL or relative units) | Citation |

| Myocardial Ischemia/Reperfusion | Rat | 10-30 mg/kg | TNF-α | Significantly elevated | Significantly reduced | [4] |

| Myocardial Ischemia/Reperfusion | Rat | 10-30 mg/kg | IL-1β | Significantly elevated | Significantly reduced | [4] |

| Myocardial Ischemia/Reperfusion | Rat | 10-30 mg/kg | IL-6 | Significantly elevated | Significantly reduced | [4] |

| Renal Ischemia/Reperfusion | Rat | 7.5-30 mg/kg | TNF-α | Significantly elevated | Significantly reduced | [5] |

| Renal Ischemia/Reperfusion | Rat | 7.5-30 mg/kg | IL-1β | Significantly elevated | Significantly reduced | [5] |

| Renal Ischemia/Reperfusion | Rat | 7.5-30 mg/kg | IL-6 | Significantly elevated | Significantly reduced | [5] |

| Sepsis (CLP) | Rat | 1 mg/kg | TNF-α | Increased | Prevented increase | [1] |

| Sepsis (CLP) | Rat | 1 mg/kg | IL-1β | Increased | Prevented increase | [1] |

Table 4: Effect of this compound on Anti-Inflammatory Cytokine Levels

| Disease Model | Species | This compound Dose | Cytokine | Control Group (pg/mL or relative units) | This compound Group (pg/mL or relative units) | Citation |

| Sepsis (CLP) | Rat | 1 mg/kg | IL-10 | Increased | Prevented increase | [1] |

| Drug-Induced Lupus | Human (in vitro) | High concentrations | IL-10 | Normal | Decreased | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to suppress the pro-inflammatory response by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a key driver of inflammation in response to pathogens and cellular stress.

Caption: this compound inhibits the TLR4/NF-κB pathway.

Activation of the Nrf2 Antioxidant Pathway

This compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[7] This activation helps to mitigate oxidative stress, which is a major contributor to inflammation.

Caption: this compound activates the Nrf2 antioxidant pathway.

Modulation of the PI3K/Akt Signaling Pathway

In the context of sepsis, this compound has been shown to mitigate the inflammatory and antioxidant responses by preventing the hyperactivation of the PI3K/Akt pathway.[1]

Caption: this compound modulates the PI3K/Akt signaling pathway.

DNA Demethylation

This compound is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), particularly DNMT1 and DNMT3a.[2][8] By inhibiting these enzymes, this compound can lead to the demethylation of DNA, which can reactivate the expression of silenced genes, some of which may have anti-inflammatory functions.

Caption: this compound's role in DNA demethylation.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the anti-inflammatory effects of this compound.

Sepsis Model (Cecal Ligation and Puncture - CLP) in Rats

-

Objective: To induce polymicrobial sepsis mimicking a common clinical scenario.

-

Animals: Male Wistar rats.

-

Procedure:

-

Anesthetize the rats.

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve to prevent intestinal obstruction.

-

Puncture the cecum with a needle (e.g., 18-gauge) to allow fecal contents to leak into the peritoneal cavity.

-

Close the abdominal incision in layers.

-

Provide fluid resuscitation post-surgery.

-

-

This compound Administration: A single dose of this compound (1 mg/kg) administered subcutaneously after the CLP procedure.[1]

-

Outcome Measures: Survival rate over 48 hours, clinical severity scores, mean arterial pressure, and serum levels of TNF-α, IL-1β, and IL-10.[1]

Sepsis-Induced Myocardial Dysfunction Model (LPS) in Mice

-

Objective: To induce systemic inflammation and subsequent cardiac dysfunction using lipopolysaccharide (LPS).

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Induce sepsis by a single intraperitoneal (i.p.) injection of LPS (25 mg/kg).

-

-

This compound Administration: Administer this compound (1, 5, 10, or 20 mg/kg) i.p. 30 minutes after the LPS injection.[2]

-

Outcome Measures: 7-day survival rate, cardiac function (assessed by echocardiography), plasma levels of cardiac injury markers (CK, CK-MB, LDH, AST), and systemic and myocardial levels of inflammatory chemokines and oxidative stress markers.[2]

Abdominal Aortic Aneurysm (AAA) Model in Mice

-

Objective: To induce the formation of AAA through chronic angiotensin II infusion.

-

Animals: Apolipoprotein E-deficient (ApoE-/-) mice.

-

Procedure:

-

Surgically implant a micro-osmotic pump to deliver a continuous subcutaneous infusion of angiotensin II (1 µg/kg/min) for 28 days.

-

-

This compound Administration: Provide this compound in the drinking water (24 mg/kg/day) throughout the 28-day experiment.

-

Outcome Measures: Incidence of AAA, suprarenal aortic diameter, and survival rate.

Neuroinflammation Model (LPS-induced) in BV2 Microglial Cells

-

Objective: To model neuroinflammation in vitro by stimulating microglial cells with LPS.

-

Cell Line: BV2 murine microglial cells.

-

Procedure:

-

Culture BV2 cells to the desired confluency.

-

Treat the cells with LPS to induce an inflammatory response.

-

-

This compound Treatment: Co-incubate the LPS-stimulated cells with various concentrations of this compound.

-

Outcome Measures: Assess the expression of pro-inflammatory genes and the production of reactive oxygen species. Analyze the activation of the TLR4/NF-κB and Nrf2 signaling pathways.[7]

Discussion and Future Directions

The evidence presented in this guide strongly suggests that this compound possesses potent anti-inflammatory effects across a range of disease models. Its ability to modulate key inflammatory and antioxidant signaling pathways, as well as its epigenetic activity, highlights its potential for therapeutic repurposing.

Future research should focus on:

-

Dose-response studies: Establishing optimal therapeutic windows for the anti-inflammatory effects of this compound, distinct from its antihypertensive doses.

-

Chronic inflammation models: Investigating the efficacy of long-term this compound treatment in models of chronic inflammatory diseases.

-

Translational studies: Bridging the gap between preclinical findings and clinical applications by designing studies to evaluate the anti-inflammatory effects of this compound in human subjects with inflammatory conditions.

-

Combination therapies: Exploring the synergistic potential of this compound with other anti-inflammatory agents.

Conclusion

This compound's multifaceted mechanisms of action, encompassing the modulation of critical signaling pathways and epigenetic regulation, position it as a compelling candidate for further investigation as an anti-inflammatory therapeutic. The data and protocols summarized in this technical guide provide a solid foundation for researchers to build upon in exploring the full therapeutic potential of this repurposed drug.

References

- 1. The Therapeutic Value of this compound in Reducing Inflammatory Response, Oxidative Stress, and Mortality in Animal Sepsis: Involvement of the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cardioprotection of this compound against myocardial ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects against renal ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound‐Induced Lupus Erythematosus: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antihypertensive drug this compound activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the connection between Hydralazine and cellular senescence in tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydralazine, a long-established antihypertensive medication, has emerged as a molecule of interest in oncology for its potential to induce cellular senescence in tumor cells. This guide delves into the core mechanisms, signaling pathways, and experimental evidence underpinning the connection between this compound and this potent anti-proliferative cellular state. Recent discoveries have elucidated a novel mechanism of action for this compound, involving the inhibition of 2-aminoethanethiol dioxygenase (ADO), which has profound implications for cancer therapeutics, particularly in aggressive malignancies such as glioblastoma. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of the key biological processes.

Introduction: this compound as a Senescence Inducer

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oncogenic signaling. It is a powerful tumor-suppressive mechanism. This compound, traditionally used to treat high blood pressure, has been repurposed in cancer research due to its observed anti-tumor effects.[1][2] Studies have now shown that this compound can trigger cellular senescence in cancer cells, effectively halting their growth without causing the inflammation or drug resistance often associated with conventional chemotherapy.[1][2][3] This discovery has opened new avenues for developing targeted cancer therapies.

Core Mechanism of Action: Inhibition of 2-aminoethanethiol dioxygenase (ADO)

Recent research has identified 2-aminoethanethiol dioxygenase (ADO) as a primary and selective target of this compound.[4][5][6][7][8] ADO is an oxygen-sensing enzyme that plays a crucial role in the degradation of specific proteins.[7][8]

This compound inhibits ADO by chelating its metal cofactor and alkylating one of its ligands, effectively shutting down the enzyme's activity.[8] This inhibition leads to the stabilization of Regulator of G-protein Signaling (RGS) proteins (specifically RGS4 and RGS5), which are normally targeted for destruction by ADO.[5][8] The accumulation of RGS proteins suppresses Gαq-driven intracellular calcium mobilization, a key signaling pathway for cell proliferation.[9]

In the context of cancer, particularly glioblastoma, tumor cells often exhibit high levels of ADO activity, which is linked to their survival and growth in low-oxygen environments.[4][5] By blocking ADO, this compound disrupts this survival mechanism and induces a state of cellular senescence.[4][5][8]

Signaling Pathways

The ADO-RGS-Gαq Signaling Pathway

The central signaling pathway affected by this compound in inducing senescence is the ADO-RGS-Gαq axis. Under normal conditions in susceptible cancer cells, active ADO leads to the degradation of RGS proteins, allowing for unimpeded Gαq signaling and subsequent cell proliferation. This compound treatment inhibits ADO, leading to the accumulation of RGS proteins, which in turn inhibit Gαq signaling, ultimately resulting in cell cycle arrest and senescence.

References

- 1. Common Blood Pressure Drug Could Slow Growth Of Fast-Growing Cancer | KFI AM 640 [kfiam640.iheart.com]

- 2. BioKB - Relationship - this compound - inhibits - DNA methylation [biokb.lcsb.uni.lu]

- 3. Anti-neoplastic properties of this compound in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition by this compound of the conversion of dopamine to noradrenaline in rat atria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits cysteamine dioxygenase to treat preeclampsia and senesce glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hydralazine's Cardioprotective Effects: A Deep Dive into Mitochondrial Function in Cardiomyocytes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydralazine, a well-established antihypertensive medication, is garnering renewed interest for its potential cardioprotective effects beyond vasodilation. Emerging evidence suggests a direct role for this compound in modulating mitochondrial function within cardiomyocytes, offering a promising avenue for therapeutic intervention in cardiac pathologies such as ischemia-reperfusion injury (IRI). This technical guide synthesizes the current understanding of this compound's impact on cardiomyocyte mitochondria, detailing the molecular pathways, experimental evidence, and key methodologies.

Core Mechanism: Inhibition of Mitochondrial Fission

A primary mechanism by which this compound exerts its cardioprotective effects is through the inhibition of excessive mitochondrial fission, a process implicated in mitochondrial dysfunction and cell death.[1][2][3][4][5][6] Studies have shown that this compound directly interacts with Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.

Molecular docking and surface plasmon resonance studies have demonstrated that this compound binds to the GTPase domain of Drp1 with a binding constant (KD) of 8.6±1.0 µM.[1][2][4][7] This interaction inhibits the GTPase activity of Drp1 in a dose-dependent manner, thereby attenuating mitochondrial fission.[1][4][5][7]

The functional consequences of this inhibition are significant. In isolated adult murine cardiomyocytes subjected to simulated ischemia-reperfusion injury (SIRI), this compound treatment reduced the percentage of cells with fragmented mitochondria.[1][2][3] This preservation of mitochondrial morphology is associated with a decrease in cardiomyocyte death.[1][2][3][4][7]

Signaling Pathway: this compound and Drp1-Mediated Mitochondrial Fission

Caption: this compound inhibits Drp1-mediated mitochondrial fission, leading to cardioprotection.

Beyond Fission: Other Mitochondrial Effects

This compound's influence on mitochondrial function extends beyond the regulation of fission. Evidence suggests its involvement in other critical mitochondrial processes, including biogenesis and respiratory function, potentially through the activation of sirtuins.

Sirtuin Activation and Mitochondrial Biogenesis

This compound has been shown to activate SIRT1 and SIRT5, two key NAD-dependent deacetylases involved in mitochondrial biogenesis and metabolic regulation.[8] This activation is thought to be mediated through the cAMP-dependent protein kinase (PKA) pathway.[8] Activated SIRT1 can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[9] This leads to an increase in mitochondrial DNA (mtDNA) content and the expression of mitochondrial proteins.[10]

Signaling Pathway: this compound, PKA, and Sirtuin-Mediated Mitochondrial Enhancement

Caption: this compound activates PKA, leading to SIRT1/5 activation and enhanced mitochondrial function.

Antioxidant Effects and the Nrf2 Pathway

This compound is also known for its antioxidant properties.[2][11] While the direct scavenging of reactive oxygen species (ROS) contributes to this effect, evidence also points towards the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway by this compound can enhance the endogenous antioxidant capacity of cardiomyocytes, further protecting mitochondria from oxidative damage.[12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on mitochondrial function in cardiomyocytes and related models.

Table 1: Effect of this compound on Mitochondrial Dynamics and Cell Viability

| Parameter | Model System | Condition | Control | This compound | P-value | Reference |

| Cells with Fragmented Mitochondria (%) | Adult Murine Cardiomyocytes | Simulated IRI | - | 16.9 ± 6.7 | P=0.034 | [1][3] |

| Cardiomyocyte Death (%) | Adult Murine Cardiomyocytes | Simulated IRI | 34.1 ± 1.5 | 24.7 ± 2.5 | P=0.0012 | [1][2][4][7] |

| Myocardial Infarct Size (% of Left Ventricle) | Ex vivo Perfused Murine Hearts | IRI | 54.1 ± 4.9 | 29.6 ± 6.5 | P=0.0083 | [1][2][4][7] |

| Myocardial Infarct Size (% of Area-at-Risk) | In vivo Murine Hearts | IRI | 58.2 ± 3.8 | 28.9 ± 3.0 | P<0.001 | [2][4] |

| Mitochondrial Fragmentation (%) | Mouse Embryonic Fibroblasts | H₂O₂ Treatment | 96.4 ± 1.3 | 88.4 ± 2.4 | P=0.0445 | [1] |

| Cell Death (%) | Drp1 WT MEFs | H₂O₂ Treatment | 23.6 ± 3.1 | 12.7 ± 2.3 | P=0.0018 | [1] |

Table 2: Effect of this compound on Mitochondrial Function Parameters

| Parameter | Model System | Condition | Control | This compound | P-value | Reference |

| Mitochondrial Fusion Events (IMF mitochondria, %) | Adult Murine Cardiomyocytes | Simulated IRI | 29.1 ± 7.4 | 61.8 ± 7.4 | P=0.0002 | [1] |

| Mitochondrial Membrane Depolarization (au) | Drp1 WT MEFs | H₂O₂ Treatment | 0.8 ± 1.5 | 1.6 ± 0.4 | P=0.0337 | [1] |

| Mitochondrial ROS Production (au) | Drp1 WT MEFs | H₂O₂ Treatment | 3.2 ± 0.3 | 1.4 ± 0.1 | P=0.0001 | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on mitochondrial function.

Isolation and Culture of Adult Murine Ventricular Cardiomyocytes

-

Animal Model: Adult male C57BL/6 mice are typically used. All procedures are performed in accordance with institutional animal care and use committee guidelines.

-

Isolation: Hearts are rapidly excised and cannulated via the aorta for Langendorff perfusion with a calcium-free buffer containing collagenase.

-

Digestion: The heart is digested to dissociate the cardiomyocytes.

-

Purification: Cardiomyocytes are separated from other cell types by gravity sedimentation.

-